Zinc sulfathiazole

Description

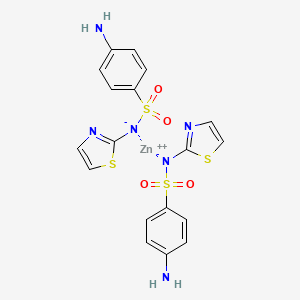

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

12286-43-0 |

|---|---|

Molecular Formula |

C18H16N6O4S4Zn |

Molecular Weight |

574.0 g/mol |

IUPAC Name |

zinc;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide |

InChI |

InChI=1S/2C9H8N3O2S2.Zn/c2*10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h2*1-6H,10H2;/q2*-1;+2 |

InChI Key |

BYDMFZFWWZCIFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation of Zinc Sulfathiazole Coordination Compounds

Synthetic Pathways to Zinc Sulfathiazole (B1682510) Complexes

The formation of coordination complexes between zinc(II) ions and the sulfathiazole ligand is achieved through several synthetic strategies. These methods can be broadly categorized into solution-based protocols, solid-state synthesis, and pathways involving premeditated ligand modification to direct the coordination process.

Solution-based synthesis is a conventional and widely used method for preparing zinc sulfathiazole complexes. This approach typically involves the reaction of a soluble zinc(II) salt with sulfathiazole or its corresponding sodium salt in a suitable solvent system.

The general procedure entails dissolving the zinc salt, such as zinc sulfate (B86663) or zinc chloride, and sulfathiazole in a solvent or a mixture of solvents. bu.edu.egdoi.org Ethanol (B145695), water, or aqueous ethanol mixtures are commonly employed. bu.edu.egsryahwapublications.commdpi.com The reaction often requires the deprotonation of the sulfonamide group of sulfathiazole to facilitate coordination, which can be achieved by adding a base like potassium hydroxide (B78521) (KOH) or by using the sodium salt of sulfathiazole directly. sryahwapublications.comscielo.br The reaction mixture is typically stirred for a prolonged period, sometimes under reflux, to ensure completion. doi.orgsryahwapublications.commdpi.com The resulting complex often precipitates from the solution and can be isolated by filtration, washed with appropriate solvents to remove unreacted starting materials, and dried. mdpi.com For instance, the complex [Zn(st)2] (where 'st' represents the deprotonated sulfathiazole anion) has been prepared by reacting a zinc salt with sulfathiazole in a basic medium. sryahwapublications.com

| Zinc Salt | Ligand/Base | Solvent | Reaction Conditions | Resulting Complex Formula | Reference |

| ZnSO₄·H₂O | Sulfathiazole azo dye, triethylamine | H₂O/C₂H₅OH | Reflux, 10-14 h | [(L)Zn(H₂O)]·H₂O | bu.edu.eg |

| Zinc Acetate (B1210297) | Sulfathiazole Schiff base | Ethanol | Reflux, 4 h | [Zn(L)₂(H₂O)₂] | indianchemicalsociety.com |

| Zinc Chloride | N-quinolin-8-yl-arylsulfonamides, NH₄OH | Methanol (B129727) | Stirring | ZnL₂ | researchgate.net |

| Zinc(II) acetate | Pyrazole | Not specified (Mechanochemical) | Grinding | [(HPz)₂ZnCl₂] | fudutsinma.edu.ng |

Table 1: Examples of Solution-Based and Mechanochemical Synthetic Conditions for this compound and Related Complexes.

In contrast to solution-based methods, solid-state and mechanochemical synthesis offer alternative "green" pathways that minimize or eliminate the use of solvents. reading.ac.uk Mechanochemistry involves the induction of chemical reactions by mechanical energy, such as grinding solid reactants together in a mortar and pestle or a ball mill. fudutsinma.edu.ngirejournals.com

This solvent-free approach has been successfully applied to synthesize various metal complexes. reading.ac.ukirejournals.comacs.org The synthesis of zinc(II) complexes can be achieved by grinding the appropriate zinc salt (e.g., zinc acetate) with the ligand (e.g., sulfathiazole or its derivatives). fudutsinma.edu.ngresearchgate.net The high energy input from milling facilitates the reaction between the solid reactants, leading to the formation of the desired coordination compound. acs.org This method is noted for being environmentally friendly, often resulting in high yields and avoiding the complications of solvent removal and purification. irejournals.comacs.org For example, divalent metal complexes of Co, Ni, and Cu with a Schiff base derived from 4-aminoantipyrine (B1666024) were synthesized using a mechanochemical solvent-free method. researchgate.net

To control the structure and properties of the resulting zinc complexes, sulfathiazole can be chemically modified prior to coordination. This strategy involves creating new, often polydentate, ligands where the coordination sites are precisely arranged to achieve a desired geometry around the zinc ion.

A common modification is the synthesis of Schiff bases. mdpi.comindianchemicalsociety.com This is typically achieved through the condensation reaction of the primary amino group of sulfathiazole with an aldehyde, such as salicylaldehyde (B1680747) or its derivatives. mdpi.comindianchemicalsociety.combohrium.com The resulting Schiff base ligand possesses additional donor atoms (e.g., imine nitrogen and phenolic oxygen) that can participate in coordination. mdpi.comindianchemicalsociety.com For example, a Schiff base synthesized from sulfathiazole and salicylaldehyde was used to prepare Co(II), Ni(II), and Cu(II) complexes where the ligand coordinates in a tridentate fashion. mdpi.com Similarly, sulfathiazole has been incorporated into azo dyes, creating multidentate ligands that form nanosized complexes with zinc(II) and other metal ions. bu.edu.egdoi.org These modified ligands offer enhanced control over the coordination sphere of the zinc ion, influencing the stoichiometry and geometry of the final complex. bu.edu.egmdpi.com

Coordination Chemistry and Ligand Metal Interactions in Zinc Sulfathiazole Systems

Binding Motifs and Chelation Characteristics of Sulfathiazole (B1682510) with Zinc(II)

Sulfathiazole (Hstz) possesses multiple potential donor atoms, including the nitrogen atoms of the thiazole (B1198619) ring and the amino group, as well as the oxygen atoms of the sulfonyl group. This allows for a variety of binding modes with the Zn(II) ion, which typically favors a tetrahedral coordination geometry. nih.govmdpi.com The specific coordination environment is influenced by factors such as the stoichiometry of the reactants, the solvent system, and the presence of other ligands.

The nitrogen atom of the thiazole ring is a primary site for coordination with the Zn(II) ion. mdpi.comsryahwapublications.com Deprotonation of the sulfonamide nitrogen can lead to a shift in electron density, enhancing the donor capacity of the thiazole nitrogen. sryahwapublications.com In many reported zinc-sulfathiazole complexes, the thiazole nitrogen acts as a key coordination point. mdpi.comsryahwapublications.comscielo.br For instance, in the complex [Zn(stz)2(H2O)], the sulfathiazole anion (stz-) coordinates to the zinc center through the thiazole nitrogen atom. researchgate.netresearchgate.netresearchgate.net This mode of coordination is also observed in gas-phase studies of Zn(OH)(STZ)⁺ complexes, where sulfathiazole behaves as a bidentate ligand, coordinating through the thiazole nitrogen and a sulfonyl oxygen. nih.govmdpi.com

Spectroscopic studies, particularly 13C NMR, provide evidence for the involvement of the thiazole nitrogen in coordination. A noticeable downfield shift of the carbon atoms adjacent to the thiazole nitrogen (C7 and C8) in the 13C NMR spectrum of the complex compared to the free ligand confirms the participation of this nitrogen atom in binding to the zinc ion. sryahwapublications.comscielo.br

However, in other complexes, the amino nitrogen may not be directly involved in coordination. Computational studies on Zn(OH)(STZ)⁺ isomers have indicated that structures where the amino nitrogen is involved in coordination are considerably higher in energy, suggesting this may not be the most favorable binding mode in all circumstances. nih.gov

The oxygen atoms of the sulfonyl group (-SO2-) are also significant participants in the coordination of sulfathiazole to zinc(II). nih.govmdpi.comsryahwapublications.com The sulfonyl group can act as a monodentate or bidentate ligand. In gas-phase studies of the Zn(H2O+STZ-H)⁺ complex, it has been shown that the most stable isomer involves coordination of the zinc ion to one of the sulfonyl oxygen atoms along with the thiazole nitrogen, forming a chelate ring. nih.govmdpi.comresearchgate.net

In some complexes, both oxygen atoms of the sulfonyl group can be engaged in zinc coordination. nih.govmdpi.com This is particularly observed in four-coordinate zinc complexes. nih.govmdpi.com The involvement of the sulfonyl oxygen in coordination is often inferred from shifts in the vibrational frequencies of the SO2 group in the infrared (IR) spectra of the complexes compared to the free ligand. sryahwapublications.com In a novel nanosized zinc(II) complex of a sulfathiazole azo dye ligand, the sulfonamide oxygen was found to be one of the coordination sites. doi.orgbu.edu.egresearchgate.net

A prominent feature of the coordination chemistry of zinc sulfathiazole is the ability of the sulfathiazole ligand to act as a bridging ligand, leading to the formation of polymeric structures. mdpi.comsryahwapublications.comresearchgate.netresearchgate.netresearchgate.netrsc.orgijariie.com This bridging is often facilitated by the coordination of different donor atoms of the same sulfathiazole molecule to two different zinc centers.

A well-characterized example is the [Zn(sulfathiazole)2·H2O] complex, where each sulfathiazole anion acts as a bidentate bridging ligand, connecting two zinc ions through the thiazole nitrogen and the amino nitrogen atoms. researchgate.netresearchgate.netresearchgate.net This results in a polymeric chain structure. researchgate.netresearchgate.net The insolubility of some zinc-sulfathiazole complexes in water and common organic solvents is often attributed to their polymeric nature. researchgate.netijariie.com The formation of these extended structures is a key aspect of the solid-state chemistry of this compound.

| Complex | Bridging Atoms | Resulting Architecture | Reference |

| [Zn(sulfathiazole)2·H2O] | N(thiazole), N(amino) | Polymeric Chain | researchgate.netresearchgate.netresearchgate.net |

Solution-Phase Complexation Studies

Understanding the behavior of zinc-sulfathiazole complexes in solution is crucial for elucidating their formation and stability under various conditions. Potentiometric and conductometric titrations are powerful techniques employed to investigate complex formation in solution.

Potentiometric and conductometric studies have been utilized to determine the stoichiometry and stability constants of zinc(II) complexes with sulfathiazole in solution. researchgate.netelectrochemsci.orgresearchgate.net These studies typically involve titrating a solution of the metal ion with the ligand and monitoring the changes in pH or conductivity.

In a study conducted in a 25% (v/v) ethanol-water medium, potentiometric titrations were used to assess the formation of binary complexes between various metal ions, including zinc(II), and sulfathiazole. electrochemsci.orgresearchgate.net The results indicated the formation of 1:1, 1:2, and in some cases, 1:3 metal-to-ligand ratios in solution. electrochemsci.orgresearchgate.net The stability constants of these complexes can be calculated from the titration data, providing quantitative information about the strength of the metal-ligand interaction. electrochemsci.orgscirp.org

Conductometric titrations further corroborate the stoichiometries determined by potentiometry. researchgate.netelectrochemsci.orgresearchgate.net The change in the conductivity of the solution as the ligand is added to the metal ion solution allows for the determination of the molar ratios of the complex species formed. electrochemsci.org For instance, the formation of binary complexes of sulfathiazole with various metal ions has been confirmed through conductometric measurements. researchgate.netelectrochemsci.orgresearchgate.net

The data obtained from these solution-phase studies are essential for understanding the speciation of zinc-sulfathiazole systems under different pH and concentration conditions.

Determination of Equilibrium Constants and Stoichiometry of Species

The stability and composition of metal-ligand complexes in solution are characterized by their equilibrium constants (or stability constants) and stoichiometry. Potentiometric titration is a widely used technique to determine these parameters. Studies on the complexation of various metal ions with sulfathiazole (STZ) have been conducted to elucidate the nature of these interactions in solution.

Research by Al-Rashdi and colleagues involved the potentiometric study of complexes formed between several metal ions, including zinc(II), and sulfathiazole in a 50% (v/v) aqueous ethanol (B145695) medium at 25°C. zenodo.org Their findings indicate the formation of complexes with 1:1 and 1:2 metal-to-ligand ratios, depending on the specific metal ion. zenodo.org The protonation constants of sulfathiazole itself were also determined under these conditions. zenodo.orgresearchgate.net

The stability constants (log K) for the formed chelates provide a quantitative measure of the strength of the metal-ligand bond. For the Zn(II)-sulfathiazole system, the following stability constants were reported:

| Metal Ion | Ligand | Stoichiometry (M:L) | log K₁ | log K₂ | Medium | Method | Reference |

| Zn(II) | Sulfathiazole | 1:1 | - | - | 50% (v/v) aq. ethanol | Potentiometry | zenodo.org |

| Zn(II) | Sulfathiazole | 1:2 | - | - | 50% (v/v) aq. ethanol | Potentiometry | zenodo.org |

| Co(II) | Sulfathiazole | 1:1 | 7.65 | - | 50% (v/v) aq. ethanol | Potentiometry | researchgate.net |

| Fe(III) | Sulfathiazole | 1:1 | 8.85 | - | 50% (v/v) aq. ethanol | Potentiometry | researchgate.net |

| Fe(III) | Sulfathiazole | 1:2 | - | 6.45 | 50% (v/v) aq. ethanol | Potentiometry | researchgate.net |

| Pb(II) | Sulfathiazole | 1:1 | 4.85 | - | 50% (v/v) aq. ethanol | Potentiometry | researchgate.net |

| Pb(II) | Sulfathiazole | 1:2 | - | 2.85 | 50% (v/v) aq. ethanol | Potentiometry | researchgate.net |

Note: Specific log K values for Zinc(II) were not explicitly provided in the cited summary table, though the study confirmed complex formation. The table includes values for other metal ions from the same study for comparative context.

The stoichiometry of the complexes is often determined using methods like the molar ratio method or Job's method of continuous variation in spectrophotometry. sryahwapublications.com For instance, studies on sulfaclozine, a related sulfonamide, confirmed a 1:2 metal-to-ligand stoichiometry for its complexes with various divalent metal ions, including Zn(II). frontiersin.orgnih.gov The stability constant (Kf) for the Zn(II)-sulfaclozine complex was found to be 1.74 x 10⁻⁵ M⁻¹, indicating a stable coordination complex. nih.gov These findings support the formation of stable, well-defined species between zinc ions and sulfonamide-based ligands in solution.

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are indispensable tools for gaining a deeper, atomistic understanding of the structure, stability, and dynamics of this compound complexes. These approaches complement experimental data by providing insights into electronic structures, binding energies, and behavior at interfaces that are often difficult to probe directly.

Density Functional Theory (DFT) for Electronic Structure and Binding Energy Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and materials. It is widely applied to study metal complexes, providing detailed information about geometry, coordination modes, and the energetics of ligand-metal interactions.

DFT calculations have been employed to explore the ligation motifs in zinc complexes with sulfathiazole (STZ). nih.gov A study combining mass spectrometry with DFT calculations investigated the structure of hydrated zinc-sulfathiazole ions, specifically Zn(H₂O+STZ-H)⁺. nih.govmdpi.comresearchgate.net The calculations revealed that the most stable structure involves a three-coordinate zinc complex where a ZnOH⁺ unit binds to the uncharged sulfathiazole ligand through one of the nitrogen atoms of the thiazole ring and an oxygen atom from the sulfonyl group. nih.govmdpi.com

The calculations also assessed the relative stability of different isomers. For instance, an alternative prototropic isomer, where the zinc ion is coordinated to a water molecule and the deprotonated sulfathiazole anion (Zn(OH₂)(STZ-H)⁺), was found to be significantly higher in energy. nih.govmdpi.comresearchgate.net This indicates a strong thermodynamic preference for the ZnOH⁺-sulfonamide adduct in the gas phase.

| Complex Isomer | Description | Relative Free Energy (kJ mol⁻¹) | Computational Method | Reference |

| Zn(OH)(STZ)⁺ (OHT_1,2) | Ground state; ZnOH⁺ coordinated to N(thiazole) and O(sulfonyl) | 0 | B3LYP/6-311+G(2df,pd) | nih.govmdpi.com |

| Zn(OH₂)(STZ-H)⁺ (OH₂T_1) | Prototropic isomer; Zn²⁺ coordinated to H₂O and deprotonated STZ | 26 | B3LYP/6-311+G(2df,pd) | nih.govmdpi.comresearchgate.net |

These computational findings are crucial for interpreting experimental spectra and understanding the intrinsic binding preferences of the zinc ion with the sulfathiazole ligand, free from solvent or crystal packing effects. mdpi.com Further computational studies on related systems, such as sulfathiazole adsorbed on montmorillonite (B579905) clay, have used DFT to calculate adsorption energies, revealing that the inclusion of three sulfathiazole molecules per supercell of the clay is the most energetically favorable process. nih.gov

Molecular Dynamics Simulations of Zinc-Sulfathiazole Interfacial Phenomena

Molecular Dynamics (MD) simulations provide a powerful means to study the time-dependent behavior of molecular systems, including the interactions of drugs with surfaces and biological membranes. nd.edufrontiersin.orgcore.ac.uk These simulations can reveal detailed information about the stability, conformational changes, and interaction energies at the interface between zinc-sulfathiazole complexes and their environment.

While specific MD studies focusing solely on the interface of this compound with a simple solvent or surface are not widely reported, research on derivatives and related systems provides valuable insights into the methodologies and potential findings. For example, a recent study performed MD simulations and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations on four sulfathiazole derivatives complexed with the MRSA protein 4TO8. ajgreenchem.comajgreenchem.com This approach allows for the calculation of binding free energies, which indicate the stability of the ligand-protein complex.

The total binding free energy is decomposed into several components, including van der Waals and electrostatic interactions, providing a detailed picture of the forces driving the interfacial binding.

| Complex | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Generalized Born Solvation Energy (kcal/mol) | Surface Area Energy (kcal/mol) | Total Binding Free Energy (kcal/mol) | Reference |

| F1-Protein | -8.88 | -5.50 | 8.10 | -1.12 | -7.40 | ajgreenchem.com |

| F2-Protein | -26.23 | -4.75 | 17.56 | -3.40 | -16.83 | ajgreenchem.com |

| F3-Protein | -15.49 | -5.26 | 15.07 | -1.81 | -7.51 | ajgreenchem.com |

| F4-Protein | -22.19 | -14.63 | 29.23 | -2.73 | -10.32 | ajgreenchem.com |

F1-F4 represent different sulfathiazole derivatives.

These simulations can track the stability of the complex over time through parameters like the root-mean-square deviation (RMSD) and analyze the number and duration of hydrogen bonds formed at the interface. ajgreenchem.com Such studies demonstrate the potential of MD simulations to elucidate the dynamic nature of zinc-sulfathiazole interactions at various interfaces, which is critical for understanding their behavior in complex biological or environmental systems. For instance, MD simulations have been successfully used to investigate the interaction of other zinc-containing proteins and metallo-antimicrobial peptides with membranes, revealing how the metal ion can modulate membrane properties and peptide conformation. nih.govnih.gov

Mechanistic Investigations of Antimicrobial Action of Zinc Sulfathiazole Complexes Non Clinical Focus

Elucidation of Enhanced Antimicrobial Efficacy in Zinc Sulfathiazole (B1682510) Complexes

The complexation of zinc with sulfathiazole has been shown to enhance the antimicrobial properties of the individual components. While sulfathiazole itself is a potent bacteriostatic agent, its efficacy can be amplified in the presence of zinc. Research into various metal complexes of sulfa drugs has indicated that these complexes can exhibit heightened antibacterial and antifungal activity. nih.gov The exact mechanisms for this enhancement are multifaceted. The formation of the complex can improve the lipophilicity of the molecule, potentially facilitating its transport across the microbial cell membrane. Furthermore, the zinc ion itself possesses intrinsic antimicrobial properties that complement the action of sulfathiazole.

| Factor | Observation | Potential Mechanism of Enhancement | References |

|---|---|---|---|

| Solubility & Bioavailability of Zn²⁺ | Higher solubility of zinc salts correlates with increased antimicrobial activity. | Greater availability of Zn²⁺ ions to interact with and disrupt microbial cellular processes. | mdpi.com |

| Complex Formation | Metal complexes of sulfa drugs can show enhanced antibacterial and antifungal action. | Improved lipophilicity for better membrane transport; synergistic action of the metal ion and the drug. | nih.gov |

| Concentration | Higher concentrations of zinc salts inhibit biofilm formation, while sub-inhibitory concentrations can enhance it. | At high concentrations, toxic effects dominate. At lower concentrations, it may induce a stress response in bacteria. | mdpi.comresearchgate.net |

Cellular and Molecular Targets of Zinc Sulfathiazole Components

The antimicrobial action of this compound is a dual-pronged assault, with each component targeting distinct but vital cellular and molecular pathways within the microorganism.

The sulfathiazole component of the complex acts as a competitive inhibitor of a key enzyme in the bacterial folic acid synthesis pathway. Specifically, sulfonamides mimic the structure of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate (B1496061) synthetase. youtube.commlsu.ac.in By binding to the active site of this enzyme, sulfathiazole prevents the synthesis of dihydropteroic acid, a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid. youtube.commlsu.ac.in Tetrahydrofolic acid is an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. youtube.com Consequently, the inhibition of this pathway halts bacterial growth and replication.

It's important to note that this mechanism is selective for bacteria because they must synthesize their own folic acid, whereas humans and other mammals obtain it from their diet. mlsu.ac.in

Zinc ions can directly interact with the microbial cell membrane, leading to its destabilization and an increase in permeability. youtube.comresearchgate.net This disruption can be caused by the electrostatic interaction between the positively charged zinc ions and the negatively charged components of the bacterial cell membrane. nih.gov This alteration of the membrane's integrity can lead to the leakage of essential intracellular components and ultimately cell death. nih.gov Furthermore, zinc ions can enhance the proton permeability of the bacterial cell membrane, which can disrupt the proton motive force and interfere with cellular energy production. nih.gov

Once inside the microbial cell, zinc ions can wreak havoc on essential macromolecules. Excess zinc can interfere with DNA replication and protein synthesis. nih.govmdpi.com It has been shown that zinc ions can induce the production of reactive oxygen species (ROS), which are highly reactive molecules that can cause oxidative damage to DNA, proteins, and lipids. youtube.comnih.gov This oxidative stress can lead to mutations, enzyme inactivation, and ultimately, cell death. youtube.com

Zinc is an essential cofactor for a vast number of microbial enzymes, known as metalloenzymes, which are involved in critical cellular processes. researchgate.netmdpi.com However, an excess of zinc can be toxic. High concentrations of intracellular zinc can lead to the incorrect binding of zinc to enzymes that normally require other metal ions for their function, thereby inactivating them. mdpi.com This disruption of enzymatic function can have widespread effects on microbial metabolism. Furthermore, zinc can interfere with protein synthesis by affecting ribosomal function and the activity of enzymes involved in translation. nih.govfrontiersin.org

| Mechanism | Description of Action | Consequence for Microorganism | References |

|---|---|---|---|

| Membrane Destabilization | Electrostatic interaction with negatively charged membrane components, increasing permeability. | Leakage of intracellular contents, disruption of cellular gradients, and cell death. | youtube.comresearchgate.netnih.govnih.gov |

| Oxidative Stress | Induction of reactive oxygen species (ROS) production. | Damage to DNA, proteins, and lipids, leading to mutations and cell death. | youtube.comnih.gov |

| Enzyme Inhibition | Displacement of essential metal ions from the active sites of metalloenzymes. | Disruption of metabolic pathways and essential cellular functions. | mdpi.com |

| Interference with Protein Synthesis | Disruption of ribosomal function and enzymes involved in translation. | Inhibition of growth and replication. | nih.govfrontiersin.org |

Synergistic Contributions of Zinc and Sulfathiazole Moieties to Antimicrobial Activity

The enhanced antimicrobial efficacy of this compound complexes stems from the synergistic interplay between the zinc cation (Zn²⁺) and the sulfathiazole molecule. This collaboration targets multiple, distinct bacterial processes, creating a multi-pronged attack that is more effective than either component administered separately.

The sulfathiazole moiety functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). patsnap.comnbinno.com This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid which is essential for the production of nucleic acids and certain amino acids. patsnap.combiorxiv.org By acting as a structural analog of the natural substrate, para-aminobenzoic acid (PABA), sulfathiazole binds to the active site of DHPS, blocking the folate synthesis pathway. patsnap.comnbinno.combiorxiv.org This action halts bacterial growth and replication, resulting in a bacteriostatic effect. patsnap.com

The combination of these distinct mechanisms results in a potent synergistic effect. While sulfathiazole halts bacterial proliferation by cutting off the supply of essential building blocks, zinc ions actively damage the cell and disrupt its energy production. This dual-action approach reduces the likelihood of bacterial survival compared to treatment with a single agent.

Studies on Antimicrobial Resistance Mechanisms Pertaining to this compound

Bacterial resistance to this compound, while not extensively studied for the complex itself, can be inferred from the well-documented resistance mechanisms against sulfonamides and zinc compounds individually. Bacteria can employ sophisticated strategies to counteract the compound's synergistic action, primarily focusing on reducing its intracellular concentration and bypassing its inhibitory effects.

Research into Alterations in Drug Uptake and Efflux Systems

A primary defense mechanism bacteria employ against antimicrobial agents is the active removal of the drug from the cell via efflux pumps. nih.gov These membrane proteins can expel a wide range of structurally diverse compounds, contributing significantly to multidrug resistance. thaiscience.info Bacteria possess various efflux systems, such as those from the Resistance-Nodulation-Division (RND) family, which can be powered by the proton motive force to pump substances out of the cell. thaiscience.info It is plausible that bacteria could develop resistance to this compound by upregulating the expression of efflux pumps capable of recognizing and expelling the complex.

However, the zinc component introduces a complex dynamic to this resistance mechanism. Research has shown that zinc sulfate (B86663) can act as an efflux pump inhibitor (EPI) in pathogens like Pseudomonas aeruginosa. nih.govnih.govsemanticscholar.org Studies demonstrated that sub-inhibitory concentrations of zinc sulfate inhibited efflux pump activity in multidrug-resistant isolates. nih.govsemanticscholar.org Zinc was found to down-regulate the expression of positive regulator genes (e.g., mexT) and up-regulate negative regulators (e.g., mexR) of efflux pump systems. nih.gov This suggests the zinc moiety in this compound could potentially counteract efflux-mediated resistance, making it more difficult for bacteria to simply pump the drug out.

Investigation of Target Modification and Alternative Metabolic Pathway Development

Resistance to the sulfathiazole component of the complex is well-understood and primarily involves two key strategies: modification of the drug's target and the development of metabolic bypasses. nih.gov

Target Modification: The target for sulfonamides is the dihydropteroate synthase (DHPS) enzyme. nih.gov Bacteria can acquire resistance through mutations in the chromosomal gene encoding this enzyme (folP). biorxiv.org These mutations alter the enzyme's structure, reducing its binding affinity for sulfonamides while largely maintaining its ability to bind the natural substrate, PABA. patsnap.comresearchgate.net A more common and clinically significant mechanism is the horizontal gene transfer of mobile genetic elements, such as plasmids, that carry alternative, drug-resistant versions of the DHPS gene, namely sul1, sul2, and sul3. nih.govresearchgate.netspringernature.com The enzymes encoded by these sul genes are highly insensitive to sulfonamide inhibition but function effectively in the folate pathway, allowing the bacteria to thrive in the presence of the drug. biorxiv.orgspringernature.com

Alternative Metabolic Pathways: Bacteria can also evolve to circumvent the metabolic block imposed by sulfathiazole. droracle.ai Instead of relying on their own folate synthesis, some resistant bacteria may develop or acquire transport systems to uptake folate from their environment, bypassing the need for the DHPS enzyme altogether. nih.govdroracle.ai Additionally, another resistance strategy involves the overproduction of PABA, which can outcompete sulfathiazole for binding to the DHPS enzyme. patsnap.com The development of these alternative metabolic routes renders the inhibitory action of the sulfathiazole moiety ineffective. nbinno.comdroracle.ai

The following table summarizes the key resistance mechanisms against the components of this compound:

| Component | Resistance Mechanism | Description |

|---|---|---|

| Zinc | Active Efflux | Upregulation of efflux pumps (e.g., CzcABC system) to actively remove excess zinc ions from the cytoplasm, preventing toxic accumulation. |

| Sequestration | Binding of zinc ions by intracellular proteins or ligands to reduce the concentration of free, toxic ions within the cell. | |

| Sulfathiazole | Target Modification (Mutation) | Mutations in the native folP gene reduce the binding affinity of the DHPS enzyme for sulfathiazole. |

| Target Modification (Acquisition) | Acquisition of plasmid-borne sul genes (sul1, sul2) that encode for a resistant variant of the DHPS enzyme. | |

| Metabolic Bypass | Development of alternative pathways to acquire folate from the environment or overproduction of the natural substrate, PABA. |

Formulation Science Principles and Advanced Delivery System Research for Zinc Sulfathiazole

Academic Strategies for Modulating Solubility and Dissolution Profiles

The therapeutic efficacy of a drug is often linked to its solubility and dissolution rate. Sulfathiazole (B1682510), a key component of zinc sulfathiazole, is known for its low aqueous solubility, which can impede its clinical application by limiting bioavailability. nih.govnih.gov Academic and industrial research has explored various formulation strategies to overcome this limitation.

One fundamental approach is the use of co-solvents . The solubility of sulfathiazole is near zero in water, but it increases significantly in organic solvents like acetone and ethanol (B145695). By creating co-solvent systems, such as acetone/water or ethanol/water mixtures, the solubility of sulfathiazole can be enhanced several-fold compared to its solubility in the pure organic solvents. nih.gov

Amorphization is another powerful technique. Amorphous solid dispersions (ASDs) involve converting the crystalline drug into a higher-energy amorphous state, often dispersed within a polymer matrix. nih.gov This amorphous form lacks the rigid crystal lattice structure, leading to improved solubility and dissolution. nih.govmdpi.com Techniques like spray drying have been successfully used to produce amorphous sulfathiazole, which can then be formulated into dosage forms. nih.gov However, a key challenge with amorphous forms is their inherent physical instability, as they tend to revert to a more stable, less soluble crystalline form over time, especially in the presence of moisture. nih.gov

Particle size reduction , or micronization, directly addresses the dissolution rate as described by the Noyes-Whitney equation. By increasing the surface area-to-volume ratio of the drug particles, the rate of dissolution can be significantly increased. ijpsjournal.com Supercritical fluid technologies, such as the supercritical antisolvent (SAS) process, have been employed to produce sulfathiazole nanoparticles with reduced crystallinity and increased surface area, leading to enhanced solubility and dissolution rates. mdpi.com

Furthermore, the formation of cocrystals has emerged as a promising strategy. By combining the active pharmaceutical ingredient (API) with a benign co-former molecule in a specific stoichiometric ratio, a new crystalline solid with different physicochemical properties can be created. nih.gov This can lead to significant improvements in solubility, dissolution, and stability without altering the chemical structure of the API itself. nih.gov Another approach involves using excipients like clay minerals, such as montmorillonite (B579905), which can adsorb sulfathiazole and increase its aqueous solubility. Studies have shown that the inclusion of sulfathiazole within the interlayer space of montmorillonite can increase its solubility by as much as 220%. nih.govresearchgate.net

| Strategy | Principle | Outcome for Sulfathiazole |

| Co-solvency | Modifying solvent polarity with a water-miscible organic solvent. | Solubility in acetone/water mixtures can be up to six times higher than in pure acetone. nih.gov |

| Amorphization | Converting the crystalline drug to a higher-energy, disordered state. | Amorphous sulfathiazole shows enhanced dissolution but can be prone to recrystallization. nih.govnih.gov |

| Particle Size Reduction | Increasing the surface area of the drug particles. | Nanoparticles produced by methods like the sol-gel method exhibit superior biological activity. sarpublication.comsarpublication.com |

| Interaction with Excipients | Adsorption onto or intercalation within carrier molecules. | Using montmorillonite clay as a carrier increased aqueous solubility by 220%. nih.govresearchgate.net |

Research into Advanced Drug Delivery Systems for Sulfathiazole

To improve upon traditional formulations, researchers are developing advanced drug delivery systems designed to enhance therapeutic outcomes by controlling the release and targeting of sulfathiazole. genesispub.org

Exploration of Metal-Organic Frameworks (MOFs) as Drug Carriers (e.g., ZIF-8 with Sulfathiazole)

Metal-Organic Frameworks (MOFs) are highly porous materials composed of metal ions linked by organic molecules, making them ideal candidates for drug delivery. semanticscholar.orgdrpress.org Zeolitic Imidazolate Framework-8 (ZIF-8), constructed from zinc ions and 2-methylimidazole linkers, is particularly well-suited for this purpose due to its high drug loading capacity, biocompatibility, and pH-responsive nature. semanticscholar.orgnih.gov

The porous structure of ZIF-8 allows for the encapsulation of drug molecules like sulfathiazole. semanticscholar.orgresearchgate.net A key advantage of ZIF-8 is its stability in aqueous environments at neutral pH, but its tendency to decompose under acidic conditions. nih.gov This property makes it a promising carrier for pH-responsive drug delivery, as it can release its drug payload in the acidic microenvironments often found in tumors or sites of infection. nih.gov Research has focused on optimizing the synthesis of ZIF-8 and its loading with antimicrobial molecules like sulfathiazole for targeted therapeutic applications. researchgate.net

| Carrier System | Components | Key Feature | Application for Sulfathiazole |

| ZIF-8 | Zinc ions, 2-methylimidazole | High porosity, pH-responsive degradation | Targeted release in acidic environments (e.g., infection sites). nih.govresearchgate.net |

Development of Nanomaterial-Based Formulations for Enhanced Research Outcomes

Nanotechnology provides a platform for creating sophisticated drug delivery systems that can overcome many of the limitations of conventional formulations. ijpsjournal.com Nanoparticle-based systems can improve the solubility, stability, and bioavailability of drugs like sulfathiazole. ijpsjournal.com

Nanosuspensions , which are dispersions of pure drug nanoparticles, have been developed for sulfathiazole. sarpublication.comsarpublication.com Using techniques like the sol-gel method, sulfathiazole can be converted into nano-sized spheres (e.g., 37-55 nm), which significantly increases the surface area for dissolution and can lead to superior biological activity. sarpublication.comsarpublication.comresearchgate.net

Carbon-based nanomaterials , such as carbon nanodots (CNDs), have also been explored. nih.gov CNDs possess exceptional properties like biocompatibility and a high surface area. nih.gov They can be embedded within carrier mediums like nanofibers to create composite adsorbents for sulfathiazole, demonstrating the versatility of nanomaterials in interacting with this drug. nih.gov

Other nanocarriers, such as platinum-decorated zinc oxide nanotubes , have been studied for their potential to interact with and adsorb sulfathiazole, indicating a broad range of nanomaterials being investigated for their utility in sulfathiazole delivery and detection. researchgate.net

Principles of Chemical and Physical Stability Enhancement in this compound Formulations

Ensuring the stability of a pharmaceutical formulation is critical for its safety and efficacy. Formulations of this compound are subject to both chemical and physical degradation.

Chemical stability involves preventing the alteration of the drug molecule itself through processes like oxidation or hydrolysis. The catechol moiety in some related compounds makes them susceptible to oxygen, and strategies like cocrystallization have been shown to significantly improve chemical stability compared to the pure compound. nih.gov For sulfathiazole formulations, controlling the pH and protecting the product from light and moisture are essential steps in preventing chemical degradation.

Rheological and Colloidal Science Aspects in Formulation Research

The sciences of rheology (the study of flow) and colloids (the study of multiphase systems) are fundamental to designing pharmaceutical formulations with desirable physical properties, especially for semi-solid and liquid forms. dntb.gov.uaresearchgate.net

Rheology is crucial for characterizing and controlling the properties of formulations like creams, gels, or suspensions. mdpi.com Viscoelasticity, a key rheological parameter, influences a product's texture, spreadability, and drug release profile. mdpi.com For a topical formulation containing this compound, for example, the rheological properties would determine how it behaves when applied to the skin and how the active ingredient is released from the matrix. mdpi.commdpi.com The choice of polymers and excipients can be tailored to achieve a specific rheological profile, such as creating a hydrogel with strong or weak gel-like properties. mdpi.com

Colloidal science is essential for ensuring the stability of disperse systems like nanosuspensions. researchgate.net The tendency of nanoparticles to aggregate is a major challenge, which can be overcome by understanding and controlling interparticle forces. researchgate.net The stability of a colloidal suspension depends on factors like particle size, Brownian motion, and interparticle forces (e.g., electrostatic repulsion). researchgate.net For sulfathiazole nanosuspensions, stabilizers are required to prevent particle growth and settling, ensuring a uniform and stable product over its shelf life.

Analytical Methodologies for Quantification and Research Characterization of Zinc Sulfathiazole

Spectrophotometric and Chromatographic Techniques for Analytical Determination

Conventional analytical techniques such as spectrophotometry and chromatography form the cornerstone for the routine analysis of zinc sulfathiazole (B1682510). These methods are well-established, reliable, and widely available in analytical laboratories.

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of zinc sulfathiazole. ijpra.com The principle relies on the measurement of light absorption by the analyte in the ultraviolet and visible regions of the electromagnetic spectrum. The determination of zinc can be achieved by forming a colored complex with a chelating agent. For instance, a method using 2-hydroxy-5-(2-hydroxynaphthalen-1-yl) diazenyl benzoic acid as a reagent allows for the quantification of zinc at a maximum absorbance of 500 nm. thaiscience.info This particular method is effective for zinc concentrations ranging from 1 to 18 ppm. thaiscience.info

Similarly, the sulfathiazole component can be quantified spectrophotometrically. One such method involves an oxidative coupling reaction with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) in a basic medium, which produces a stable, intensely colored product that absorbs at 492 nm. researchgate.net Another approach uses pyrocatechol (B87986) and an oxidizing agent to form a colored product with a maximum absorption at 550 nm. researchgate.net These methods demonstrate linearity over specific concentration ranges and are successfully applied to pharmaceutical formulations. researchgate.netresearchgate.net

| Reagent | Maximum Wavelength (λmax) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |

|---|---|---|---|---|

| 2,4-dinitrophenylhydrazine (2,4-DNPH) | 492 nm | 2.0 - 28.0 | 1.1437 × 10⁴ | researchgate.net |

| Pyrocatechol | 550 nm | 2 - 24 | 0.6944 × 10⁴ | researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity and determine the content of sulfathiazole in various samples, including pharmaceutical products. researchgate.netmdpi.com A typical HPLC method involves a stationary phase (e.g., a C18 column), a mobile phase (a mixture of solvents like acetonitrile (B52724) and an acidic buffer), and a detector (commonly a UV or fluorescence detector). researchgate.netmdpi.com

For instance, a rapid reversed-phase HPLC method with fluorimetric detection has been developed for the routine analysis of sulfathiazole residues. researchgate.net This method involves pre-column derivatization with fluorescamine (B152294) to form a fluorescent product, which is then separated on a C18 column. researchgate.net The quantification limit for sulfathiazole using this approach can be as low as 10 µg/kg. researchgate.net HPLC methods can be validated according to International Council for Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and sensitivity. nih.gov For example, a validated HPLC method for zinc quantification using a refractive index detector showed a limit of quantification (LOQ) of 0.006 mg/mL and a limit of detection (LOD) of 0.002 mg/mL. nih.gov

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are indispensable for metabolite profiling. gcms.cztaylorfrancis.com These methods combine the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry, allowing for the identification and quantification of metabolites in complex biological matrices. gcms.cznih.gov

GC-MS is particularly suitable for volatile and thermally stable compounds, often requiring derivatization to increase the volatility of polar metabolites like sulfonamides. nih.gov It provides high-resolution separation and reproducible fragmentation patterns that aid in compound identification through spectral libraries. nih.govresearchgate.net

LC-MS is preferred for non-volatile and thermally labile compounds. nih.gov Untargeted metabolomics approaches using ultra-high performance liquid chromatography-tandem high-resolution mass spectrometry (UHPLC-HRMS/MS) can comprehensively profile metabolites, including sulfated conjugates. nih.gov By analyzing fragmentation patterns, researchers can systematically identify metabolites and understand the metabolic pathways of the parent drug. nih.gov

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size and charge. researchgate.net It is an effective alternative to HPLC for the analysis of sulfonamides. researchgate.netnih.gov In capillary zone electrophoresis (CZE), the separation of a mixture of sulfonamides can be achieved in a fused silica (B1680970) capillary with on-column UV detection. nus.edu.sg

The separation efficiency in CE is highly dependent on parameters such as the pH of the running buffer and the concentration of electrolyte modifiers. nih.govnus.edu.sg For example, optimizing the buffer pH is crucial for improving the separation of closely migrating sulfonamides. nih.gov The addition of modifiers like β-cyclodextrin can significantly enhance the resolution between certain sulfonamides, such as sulfathiazole and sulfamethoxypyridazine. nih.gov A study demonstrated that using an 80 mM phosphate (B84403) buffer at pH 7.26 with an applied voltage of 18 kV allowed for the successful separation of eight different sulfonamides. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Capillary | Fused silica (75 µm i.d.) | nih.gov |

| Running Buffer | 80 mM phosphate buffer (pH 7.26) | nih.gov |

| Applied Voltage | 18 kV | nih.gov |

| Detection | UV at 254 nm | nih.gov |

Advanced Spectroscopic Detection Methods in Research

Beyond conventional methods, advanced spectroscopic techniques offer ultra-sensitive detection capabilities, making them valuable tools for research, particularly for trace residue analysis.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that can detect trace amounts of analytes. acs.org The method relies on the significant enhancement of the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as gold (Au) or silver (Ag) nanoparticles. nih.govnih.gov SERS has been successfully employed for the detection of sulfathiazole residues at very low concentrations. acs.orgnih.gov

In a typical SERS application, a gold nanoparticle substrate is used to amplify the Raman signal of sulfathiazole. acs.org Studies combining experimental SERS with quantum chemical calculations have shown that the sulfathiazole molecule binds to the gold nanoparticles primarily through the nitrogen atom of the thiazole (B1198619) ring. nih.govresearchgate.net The SERS spectrum of sulfathiazole exhibits notable signals below 1600 cm⁻¹, which arise from a combination of vibrations including ring breathing, C-C stretching, and N-H bending. nih.govnih.gov These characteristic peaks can be used for both qualitative and quantitative assessment of sulfathiazole at trace levels. nih.govresearchgate.net The enhancement allows for the detection of residues in complex matrices, demonstrating its potential as a powerful tool for food safety and environmental monitoring. nih.gov

| Peak Position (cm⁻¹) | Vibrational Assignment (Tentative) | Reference |

|---|---|---|

| 1585 | Phenyl ring stretching | acs.orgnih.gov |

| 1445 | C-C stretching / N-H bending | acs.org |

| 1394 | N-H bending / Ring breathing | acs.org |

| 1142 | Ring breathing / C-H bending | acs.orgnih.gov |

Fluorescence-Based Detection for Sulfonamides and Zinc Ions

The quantification and characterization of this compound in research settings can be effectively achieved by targeting its constituent components: the sulfathiazole molecule and the zinc ion, using fluorescence-based methodologies. These techniques are renowned for their high sensitivity and selectivity. nih.gov

Fluorescence detection for the sulfonamide portion typically involves a derivatization step to introduce a fluorophore. A common derivatizing agent is fluorescamine, which reacts with the primary aromatic amine group of the sulfonamide to create a fluorescent product. usda.gov This allows for subsequent analysis using techniques like High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). nih.gov For instance, a multi-residue method for analyzing various sulfonamides in non-target feeds utilized pre-column derivatization with fluorescamine, followed by HPLC separation. This method demonstrated satisfactory recoveries (79.3–114.0%) and low limits of detection (LOD) and quantification (LOQ), ranging from 34.5–79.5 µg/kg and 41.3–89.9 µg/kg, respectively, depending on the specific sulfonamide. nih.gov Another approach involves thin-layer chromatography where separation is followed by dipping the plate in a fluorescamine solution and visualization under UV light. usda.gov

The detection of zinc ions (Zn²⁺) has been a significant area of research, leading to the development of numerous fluorescent probes, or chemosensors. nih.govresearchgate.net These probes are designed to exhibit a change in their fluorescent properties upon binding with Zn²⁺, offering a "turn-on" or "turn-off" response. nih.govresearchgate.net The design of these sensors often relies on mechanisms such as Photo-induced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET). nih.gov For example, a "turn-on" sensor, BIPP, developed from benzothiazole (B30560) and imidazopyridine derivatives, showed a significant increase in fluorescence intensity at 542 nm upon binding with Zn²⁺, with a very low limit of detection of 2.36 × 10⁻⁸ M. nih.gov Similarly, Schiff base ligands have been reported as effective fluorescence turn-on chemosensors for Zn²⁺ with high sensitivity and selectivity. researchgate.net The selection of a specific probe depends on the analytical requirements, including desired sensitivity, selectivity against other metal ions, and the nature of the sample matrix. nih.govresearchgate.net

Table 1: Examples of Fluorescence-Based Detection Methods for Sulfonamides

| Analytical Technique | Derivatizing Agent | Analyte(s) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source(s) |

| HPLC-FLD | Fluorescamine | Five Sulfonamides | 34.5–79.5 µg/kg | 41.3–89.9 µg/kg | nih.gov |

| LC-FLD | Fluorescamine | Eight Sulfonamides | 0.002 - 0.005 mg kg⁻¹ | 0.005 - 0.010 mg kg⁻¹ | scilit.com |

Table 2: Examples of Fluorescent Probes for Zinc Ion (Zn²⁺) Detection

| Probe Name/Type | Detection Mechanism | Limit of Detection (LOD) | Stoichiometry (Probe:Zn²⁺) | Source(s) |

| BIPP | Photo-induced Electron Transfer (PET) | 2.36 × 10⁻⁸ M | 8:2 | nih.gov |

| QLAS (Quinoline probe) | Chelation-Enhanced Fluorescence (CHEF) | 21 nM | Not Specified | mdpi.com |

| NIRF (Near-infrared probe) | Chelation-Enhanced Fluorescence (CHEF) | 46.1 nM | 1:1 | mdpi.com |

| L (Schiff base probe) | Chelation-Enhanced Fluorescence (CHEF) | 9.53 × 10⁻⁸ M | 1:1 | researchgate.net |

Electrochemical Methods for Analytical Research Determination

Electrochemical methods provide a robust and cost-effective alternative for the analytical determination of this compound, again by focusing on either the zinc ion or the electroactive sulfonamide moiety. bibliotekanauki.pl These techniques measure electrical parameters such as current or potential to quantify the analyte concentration.

For the sulfathiazole component, various electrochemical techniques have been reported. researchgate.net The electroactivity of the sulfonamide group or the associated aromatic rings allows for direct electrochemical measurement.

The determination of zinc ions is frequently accomplished using electroanalytical techniques like Anodic Stripping Voltammetry (ASV) and polarography. bibliotekanauki.pl ASV is a highly sensitive method for trace metal analysis. It involves a two-step process: first, the zinc ions in the sample are preconcentrated by being deposited (reduced) onto a working electrode (commonly a mercury-based electrode) at a negative potential. In the second step, the potential is scanned in the positive direction, which strips (oxidizes) the deposited zinc back into the solution, generating a current peak. The height or area of this peak is directly proportional to the concentration of zinc in the sample. bibliotekanauki.pl ASV offers excellent detection limits, often reaching parts-per-trillion (ppt) levels. bibliotekanauki.pl

Polarography, a historically significant electroanalytical method, can also be used for zinc analysis. bibliotekanauki.pl It utilizes a dropping mercury electrode (DME) where the current is measured as a function of a linearly varied potential. The resulting polarogram provides qualitative and quantitative information about the reducible or oxidizable species in solution. bibliotekanauki.pl Other electrochemical methods applicable to zinc analysis include potentiometry with ion-selective electrodes (ISEs). A zinc ISE can offer a Nernstian potential response over a wide concentration range, for example, from 32 ppb to 6500 ppm, with a detection limit of 17 ppb. bibliotekanauki.pl While these methods often require sample digestion to liberate the zinc ions from the compound, they are valued for their sensitivity and affordability compared to some spectroscopic techniques. bibliotekanauki.plnih.gov

Table 3: Overview of Electrochemical Methods for Zinc Determination

| Method | Principle | Typical Electrode | Key Advantages | Source(s) |

| Anodic Stripping Voltammetry (ASV) | Preconcentration by reduction, followed by oxidative stripping. | Mercury-based (e.g., HMDE) | High sensitivity (ppt levels), low cost. | bibliotekanauki.pl |

| Polarography | Measurement of current vs. potential at a dropping mercury electrode. | Dropping Mercury Electrode (DME) | Reliable, well-established method. | bibliotekanauki.plnih.gov |

| Potentiometry | Measurement of potential at an ion-selective electrode. | Zinc Ion-Selective Electrode (ISE) | Wide concentration range, direct measurement. | bibliotekanauki.plnih.gov |

Environmental Research on the Fate and Impact of Sulfathiazole Relevant to Zinc Complex

Environmental Occurrence and Distribution in Aquatic and Terrestrial Ecosystems

Sulfathiazole (B1682510), a member of the sulfonamide class of antibiotics, is frequently detected in various environmental compartments due to its widespread use in veterinary medicine and its relative persistence. d-nb.info Its presence in the environment is a consequence of incomplete metabolism in animals, leading to its excretion and subsequent introduction into ecosystems through the application of manure as fertilizer. acs.orgunifr.ch As a result, residues of sulfathiazole have been identified in surface waters, groundwater, and soil, raising concerns about its potential ecological impact. d-nb.info For instance, sulfonamides have been detected in soil pore water and drinking water sources that have been affected by agricultural activities. d-nb.info Even remote environments are not immune, as trace amounts of sulfonamides have been found in water samples from the Arctic. nih.gov The physical and chemical properties of sulfathiazole, particularly its moderate to high mobility in soil, contribute to its distribution and potential for contaminating water resources. researchgate.netnih.gov

Environmental Transformation and Degradation Pathways of Sulfathiazole

Sulfathiazole undergoes transformation in the environment through various abiotic and biotic processes. These degradation pathways are crucial in determining its persistence, bioavailability, and the potential formation of transformation products, which may have their own biological activity.

Photodegradation, or photolysis, is a significant pathway for the natural attenuation of sulfathiazole in sunlit aquatic environments. nih.govacs.org Exposure to simulated sunlight has been shown to be an effective method for rapidly degrading sulfathiazole. nih.gov The process is influenced by the compound's ability to absorb light, leading to its chemical transformation. Research has determined a photolytic quantum yield of 0.079 for sulfathiazole in buffered water at pH 8.0, which quantifies the efficiency of the light-induced degradation process. nih.gov

The primary mechanisms of photodegradation involve photo-cleavage of the molecule and a photo-induced structural rearrangement. nih.gov One identified isomeric photoproduct is 2-imino-3-(p-aminobenzenesulfinyl-oxy)-thiazole. nih.gov Importantly, studies have indicated that the resulting photoproducts exhibit significantly reduced antimicrobial potency compared to the parent sulfathiazole molecule. nih.govnsf.gov The rate of photodegradation can be affected by components in the water matrix; for example, natural organic matter can inhibit photolysis through a light-screening effect, where it absorbs the sunlight that would otherwise degrade the antibiotic. nih.gov

| Parameter | Value | Conditions | Reference |

| Photolytic Quantum Yield | 0.079 | Buffered water (pH = 8.0) | nih.gov |

| Degradation Rate Constant (k) for SMZ | 0.276 min⁻¹ | UV/H₂O₂ process | nih.gov |

| Degradation Rate Constant (k) for STZ | 0.178 min⁻¹ | UV/H₂O₂ process | nih.gov |

| Degradation Rate Constant (k) for SMT | 0.130 min⁻¹ | UV/H₂O₂ process | nih.gov |

SMZ: Sulfamethoxazole (B1682508), STZ: Sulfathiazole, SMT: Sulfamethazine

Microbial activity plays a role in the breakdown of sulfathiazole in environments like soil and activated sludge. Certain microorganisms have the ability to utilize sulfonamides as a source of carbon or nitrogen for their growth, leading to their degradation. nih.govnih.gov Bacteria from genera such as Pseudomonas and Sphingobacterium have been identified as key players in the biodegradation of sulfonamides. nih.govnih.gov For example, the bacterial strain Sphingobacterium mizutaii LLE5, isolated from activated sludge, can efficiently degrade sulfamethoxazole, a related sulfonamide, using it as its sole carbon source. nih.gov

Advanced Oxidation Processes (AOPs) are highly effective at degrading sulfathiazole in aqueous solutions. nih.govresearchgate.net These processes rely on the generation of highly reactive and non-selective species, most notably hydroxyl radicals (•OH), which can rapidly oxidize and mineralize persistent organic pollutants. researchgate.netnih.gov

Common AOPs for sulfathiazole degradation include:

Fenton and Photo-Fenton Reactions: The Fenton process (using hydrogen peroxide and ferrous iron, Fe²⁺) and its light-enhanced version, the photo-Fenton reaction, are effective in breaking down sulfathiazole. nih.govresearchgate.net The degradation pathway often begins with the attack of hydroxyl radicals on the benzene (B151609) ring of the sulfathiazole molecule. researchgate.net

UV/H₂O₂ Process: The combination of ultraviolet (UV) light and hydrogen peroxide (H₂O₂) significantly enhances the degradation rate of sulfathiazole compared to UV irradiation alone. nih.gov This process generates hydroxyl radicals that contribute to the rapid decomposition of the antibiotic. nih.gov

Heat-Activated Persulfate: The use of persulfate activated by heat is another effective method. ascelibrary.org This system generates both sulfate (B86663) (SO₄•⁻) and hydroxyl (•OH) radicals, both of which contribute to sulfathiazole degradation, with hydroxyl radicals playing a slightly larger role. ascelibrary.org The degradation efficiency increases with higher temperatures and lower pH. ascelibrary.org The combined UV/persulfate process has been shown to remove approximately 96% of sulfathiazole within 60 minutes. psecommunity.org

These chemical degradation pathways typically involve hydroxylation, oxidation, and the cleavage of chemical bonds within the sulfathiazole molecule, leading to the formation of various intermediate products that can be further degraded. researchgate.netascelibrary.org

Sorption and Mobility Studies in Environmental Matrices (e.g., Soil, Sediment)

The sorption of sulfathiazole to soil and sediment is a critical process that governs its mobility, bioavailability, and potential for leaching into groundwater. d-nb.inforesearchgate.net Sorption behavior is strongly influenced by the physicochemical properties of both the sulfathiazole molecule and the environmental matrix, particularly soil pH and organic matter content. acs.orgresearchgate.netacs.org

Sulfathiazole is an ionizable compound, meaning its chemical form (cationic, neutral, or anionic) changes with pH. acs.orgusu.edu This speciation is a primary determinant of its sorption capacity. acs.orgresearchgate.net

At low pH , sulfathiazole is predominantly in its neutral and cationic forms, which leads to significantly higher sorption to soil particles. acs.orgusu.edu

At higher pH (above 7.5) , it exists mainly in its anionic form, which has a higher aqueous solubility and is repelled by negatively charged soil surfaces, resulting in lower sorption and greater mobility. acs.orgresearchgate.net

The organic matter and clay content of the soil also play a crucial role. acs.orgresearchgate.net Aromatic amines like sulfathiazole are expected to bind to humus and organic matter, which can reduce their mobility. nih.gov Generally, sulfathiazole is considered to have moderate to high mobility in soils, meaning it has the potential to be transported from agricultural fields to surface and groundwaters. researchgate.netnih.gov

| Soil Type | pH | Sorption Coefficient (Kd) | Reference |

| Loamy Sand | 5.2 | 4.9 | nih.gov |

| Clay Loam | 6.0 | - (Koc = 97) | nih.gov |

| North Carolina Loamy Sand | Variable | pH-dependent | acs.org |

| Iowa Sandy Loam | Variable | pH-dependent | acs.org |

| Missouri Loam | Variable | pH-dependent | acs.org |

Kd: Soil-water distribution coefficient; Koc: Organic carbon-normalized sorption coefficient.

Research on Impact on Non-Target Environmental Microorganisms and Plant Systems

The presence of sulfathiazole in the environment can have unintended consequences for non-target organisms, including soil microorganisms and plants. nih.govnih.gov

For environmental microorganisms , the introduction of sulfathiazole can disrupt the natural microbial community structure. nih.gov While some microbes can degrade the compound, others are susceptible to its antimicrobial action. This selective pressure can lead to shifts in microbial diversity and potentially contribute to the development and proliferation of antibiotic-resistant bacteria and resistance genes in the soil environment. nih.gov The toxicity of sulfathiazole and its degradation products to aquatic organisms like luminescent bacteria has also been studied, with results showing that toxicity can sometimes increase during the initial stages of degradation before eventually weakening. globethesis.com

| Organism/System | Effect of Sulfonamides | Mechanism of Action | Reference |

| Plants (general) | Inhibition of seed germination, root and shoot growth | Inhibition of dihydropteroate (B1496061) synthetase (DHPS), leading to folate deficiency | nih.govresearchgate.net |

| Lentil bean (Lens culinaris) | Seedling growth inhibition | Inhibition of DHPS | nih.govresearchgate.net |

| Rice (Oryza sativa) | Seedling growth inhibition | Inhibition of DHPS | nih.govresearchgate.net |

| Napa cabbage (Brassica campestris) | Seedling growth inhibition | Inhibition of DHPS | nih.govresearchgate.net |

| Environmental Microorganisms | Disruption of microbial community, potential for antibiotic resistance development | Selective pressure from antimicrobial activity | nih.govnih.gov |

| Luminescent Bacteria | Variable toxicity during degradation process | Direct toxicity of parent compound and/or intermediates | globethesis.com |

Effects on Soil Microbial Community Structure and Function

Sulfonamides, as antimicrobial agents, can exert selective pressure on soil microbial communities, leading to shifts in their structure and function. While specific data on zinc sulfathiazole is limited, studies on sulfathiazole and other sulfonamides offer valuable insights into their potential environmental effects.

The introduction of sulfonamides into the soil can alter the composition of microbial communities. Some studies have indicated that these compounds can lead to a decrease in bacterial diversity. nih.gov The presence of sulfamethoxazole, a related sulfonamide, has been shown to significantly alter the composition of both bacterial and fungal communities in soil. nih.gov

Furthermore, sulfonamides can impact the functional activities of soil microorganisms. Research has shown that sulfamethoxazole contamination can lead to a significant increase in the relative abundance of sulfonamide resistance genes (sul1), indicating a clear selective pressure on the microbial population. nih.gov

The following table summarizes the observed effects of a related sulfonamide, sulfamethoxazole, on soil microbial communities.

| Parameter | Effect of Sulfamethoxazole | Reference |

| Bacterial Diversity | Significantly reduced | nih.gov |

| Bacterial Community Composition | Altered | nih.gov |

| Fungal Community Composition | Altered | nih.gov |

| Sulfonamide Resistance Genes (sul1) | Relative abundance remarkably increased | nih.gov |

It is important to note that the effects of sulfonamides on soil microbial communities can be complex and may vary depending on factors such as soil type, concentration of the antibiotic, and the specific microbial populations present.

Influence on Plant Growth and Developmental Processes

Sulfathiazole and other sulfonamides can have significant impacts on plant growth and development. These compounds can be taken up by plants from the soil, potentially leading to phytotoxicity.

Research has demonstrated that various sulfonamides, including sulfathiazole, can inhibit key developmental processes in plants. nih.gov These effects include delayed seed germination, inhibition of cotyledon opening, and shortening of the primary root length. nih.gov One study specifically quantified the inhibitory effect of sulfathiazole on the primary root length of Napa cabbage (Brassica rapa subsp. pekinensis). nih.gov

The inhibitory effects of sulfathiazole on plant growth are concentration-dependent, with higher concentrations generally leading to more pronounced inhibition. The mechanism behind this phytotoxicity is believed to be the inhibition of dihydropteroate synthase (DHPS), an enzyme involved in the folic acid biosynthesis pathway, which is essential for cell division and growth in both bacteria and plants. nih.gov

The following interactive data table presents the research findings on the effect of different concentrations of sulfathiazole on the primary root length of Napa cabbage seedlings.

| Sulfathiazole Concentration (mg/L) | Primary Root Length (cm) | Inhibition (%) |

| 0 (Control) | 1.5 | 0 |

| 0.5 | 1.0 | 33.3 |

| 5 | 0.5 | 66.7 |

Data sourced from Cheong et al. (2020). nih.gov

These findings highlight the potential for sulfathiazole, and by extension this compound, to adversely affect plant health when present in the soil at sufficient concentrations. The degree of impact can vary between different plant species. nih.gov

Veterinary Research Applications and Considerations Non Clinical Perspective

Investigation of Efficacy in Animal Disease Models

The potential efficacy of a compound like zinc sulfathiazole (B1682510) in veterinary medicine can be inferred by examining its constituent components, zinc and sulfathiazole, in various animal disease models.

Sulfathiazole, as a standalone agent, is known to be effective against a broad spectrum of gram-positive and gram-negative pathogenic microorganisms and has been used in cattle. drugbank.com Its applications in cattle have included addressing conditions such as bovine respiratory disease complex, bacterial pneumonia, and necrotic pododermatitis (foot rot). inchem.org In swine, it has been used for bacterial pneumonia and porcine colibacillosis. inchem.org Research in murine models of toxoplasmosis has shown that sulfathiazole is among the sulfonamides with anti-toxoplasma activity. nih.gov

The zinc component has been studied for its therapeutic benefits, particularly in gastrointestinal health. A significant clinical trial in pre-weaned dairy calves demonstrated that zinc supplementation (as zinc sulfate) reduced the hazard of diarrhea and expedited recovery. nih.gov Similarly, studies in dogs with diarrhea have shown that affected animals often have lower plasma zinc levels and that supplementation can be an effective part of therapeutic management. researchgate.net The positive effects of zinc in cases of acute diarrhea are attributed to its role in regulating intestinal fluid transport, enhancing mucosal integrity, and modulating immune responses. researchgate.net

A study on broiler chickens experimentally infected with coccidiosis found that treatment with sulfonamides, such as sulfaclozine, could improve body weight, feed conversion ratio, and inhibit the shedding of oocysts, thereby repairing intestinal lesions. cabi.org While this study did not use zinc sulfathiazole specifically, it highlights the efficacy of sulfonamides in key production animal diseases.

The following table summarizes findings from a therapeutic trial of zinc sulphate in cattle, illustrating the potential impact of the zinc component of this compound on key health parameters. nih.gov

Interactive Table: Effect of Zinc Sulphate Supplementation in Zinc-Deficient Cattle

| Parameter | Group A (Zinc Sulphate) | Group B (No Zinc Sulphate) | Group C (No Mineral Mixture) | Time to Significant Improvement (Group A) |

|---|---|---|---|---|

| Hemoglobin (Hb) | Significant Increase | No Significant Change | No Significant Change | 7 Days |

| Total White Blood Cells (WBC) | Significant Increase | No Significant Change | No Significant Change | 7 Days |

| Total Erythrocyte Count (TEC) | Significant Increase | No Significant Change | No Significant Change | 7 Days |

| Serum Alkaline Phosphatase (SAP) | Significant Improvement | No Significant Change | No Significant Change | 7 Days |

| Vitamin A | Significant Improvement | No Significant Change | No Significant Change | 7 Days |

| Vitamin E | Significant Improvement | No Significant Change | No Significant Change | 21 Days |

| Milk Yield (Lactating Cattle) | Significant Increase | No Significant Change | No Significant Change | ~14 Days |

| Body Weight (Growing Calves) | Significant Increase | No Significant Change | No Significant Change | ~30 Days |

Pharmacokinetic and Pharmacodynamic Research Methodologies in Animal Systems

Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of this compound requires specific research methodologies, many of which have been established for sulfonamides in animal systems.

Pharmacokinetic studies on sulfathiazole have been conducted in food-producing animals like sheep and swine to determine its absorption, distribution, metabolism, and excretion. nih.govavma.org In these studies, a one-compartment open model was often used to describe the drug's behavior. nih.govavma.org Key parameters investigated include the biological half-life, volume of distribution, and absorption half-life following oral administration. nih.govavma.orgfao.org For instance, research in sheep showed that sulfathiazole was rapidly eliminated, primarily through renal excretion of the unchanged drug and its metabolite, acetyl sulfathiazole. nih.govavma.org

The metabolism of sulfonamides in animals is a key area of investigation. Research methodologies focus on identifying various metabolic pathways, which include:

Conjugation at the N4-position (e.g., acetylation). drugbank.cominchem.org

Conjugation at the N1-position. drugbank.cominchem.org

Removal of the p-amino group. drugbank.cominchem.org

Ring hydroxylation and subsequent conjugation. drugbank.cominchem.org

Analytical methods are crucial for quantifying the drug and its metabolites in biological samples. Liquid chromatography coupled with mass spectrometry (LC-MS) is a common technique used to determine sulfonamide residues in animal-derived materials. agriculturejournals.cz Other methods include high-performance liquid chromatography (HPLC) with fluorescence detection for analysis in animal feeds. agriculturejournals.cz

The following table outlines common methodologies used in veterinary research for sulfonamides.

Interactive Table: Research Methodologies for Sulfonamides in Animal Systems

| Research Area | Methodology | Application | Key Findings/Parameters |

|---|---|---|---|

| Pharmacokinetics | One-Compartment Open Model | Describing drug disposition in sheep and swine. nih.govavma.org | Biological half-life, volume of distribution, absorption rate. fao.org |

| Metabolism | Analysis of Urine and Tissues | Identifying metabolic pathways in various animal species. drugbank.com | Identification of metabolites like acetyl-sulfathiazole. fao.org |

| Residue Analysis | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantifying drug residues in environmental samples like manure. agriculturejournals.cz | Detection and quantification of specific sulfonamides. |

| Feed Analysis | High-Performance Liquid Chromatography (HPLC) | Determining drug concentration in medicated animal feeds. agriculturejournals.cz | Ensures correct formulation of medicated feed. |

Comparative Research of this compound with Other Sulfonamide Derivatives in Veterinary Contexts

Comparative research helps to position the potential utility of this compound relative to other established sulfonamides used in veterinary medicine, such as sulfamethazine, sulfadiazine (B1682646), and sulfachloropyrazine. nih.govnih.gov Sulfonamides as a class are valued for their broad-spectrum antibacterial activity. nih.gov

Sulfamethazine is a commonly used sulfonamide in veterinary medicine for treating gastrointestinal and respiratory tract infections in livestock. nih.gov Sulfadiazine is another frequently employed derivative, often used in combination with other drugs to treat conditions like toxoplasmosis in warm-blooded animals. nih.gov In a study evaluating treatments for acute murine toxoplasmosis, sulfachloropyrazine was found to be as effective as sulfadiazine in protecting infected mice. nih.gov

The antibacterial activity of sulfonamides can vary between derivatives. They are generally effective against gram-positive bacteria and certain gram-negative bacteria like Klebsiella, Salmonella, and Escherichia coli. nih.gov However, species differences in metabolization, distribution, and excretion of sulfonamides are significant, meaning data cannot always be extrapolated from one animal species to another. improveinternational.com

The combination of sulfonamides with diaminopyrimidines (e.g., trimethoprim) is a common strategy in veterinary medicine to enhance efficacy. improveinternational.comveteriankey.com This highlights a potential research avenue for this compound—investigating its synergistic effects when combined with other antimicrobial agents.

A study comparing the efficacy of two different sulfonamide treatments (sulfaclozine 30% and a sulfaquinoxaline-diaveridine combination) against coccidiosis in broilers found that both were effective in reducing oocyst shedding and improving clinical outcomes compared to an untreated group. cabi.org This demonstrates that different sulfonamide formulations can provide similar therapeutic benefits.

The table below provides a summary of common sulfonamide derivatives and their research contexts in veterinary medicine.

Interactive Table: Comparison of Sulfonamide Derivatives in Veterinary Research

| Sulfonamide Derivative | Common Veterinary Application/Research Area | Comparative Efficacy Notes |

|---|---|---|